4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1204298-64-5
VCID: VC0176615
InChI: InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18)
SMILES: C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I
Molecular Formula: C12H8ClIN4
Molecular Weight: 370.578

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine

CAS No.: 1204298-64-5

Cat. No.: VC0176615

Molecular Formula: C12H8ClIN4

Molecular Weight: 370.578

* For research use only. Not for human or veterinary use.

4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine - 1204298-64-5

Specification

CAS No. 1204298-64-5
Molecular Formula C12H8ClIN4
Molecular Weight 370.578
IUPAC Name 4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Standard InChI InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18)
Standard InChI Key VWCZWHLJXUQJTO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I

Introduction

Chemical Structure and Properties

The molecular structure of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine consists of a pyrrolo[2,3-d]pyrimidine core with specific substituents attached at positions 2, 4, and 5. The compound possesses a chlorine atom at position 4, an iodophenyl group at position 5, and an amino group at position 2. The nitrogen at position 7 exists in the form of an N-H group, as indicated by the designation "7H" in the compound's name.

Chemical Identifiers and Representation

The compound is registered with CAS number 1204298-64-5 and can be represented using various chemical notations . The IUPAC name is 4-chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, which systematically describes its structure. The chemical structure can also be represented using SMILES notation (C1=CC(=CC=C1C2=CNC3=C2C(=NC(=N3)N)Cl)I) and InChI notation (InChI=1S/C12H8ClIN4/c13-10-9-8(6-1-3-7(14)4-2-6)5-16-11(9)18-12(15)17-10/h1-5H,(H3,15,16,17,18)).

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine

PropertyValue
Molecular FormulaC12H8ClIN4
Molecular Weight370.578 g/mol
XLogP33.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area67.6 Ų
Heavy Atom Count18
Complexity298

The compound has a molecular weight of 370.578 g/mol and a molecular formula of C12H8ClIN4 . The XLogP3 value of 3.6 indicates moderate lipophilicity, suggesting potential for membrane permeability . The compound contains 2 hydrogen bond donors and 3 hydrogen bond acceptors, which may influence its ability to interact with biological targets . With a topological polar surface area of 67.6 Ų, it exhibits characteristics that may influence its pharmacokinetic properties including absorption, distribution, metabolism, and excretion in biological systems .

Comparison with Related Compounds

To better understand the unique features of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine, it is valuable to compare it with structurally related compounds within the pyrrolo[2,3-d]pyrimidine family.

Comparison with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine represents a simpler, unsubstituted version of the scaffold present in our compound of interest . The key structural differences include:

  • Absence of the 4-iodophenyl group at position 5

  • Absence of the amino group at position 2

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in pharmaceutical synthesis and has been produced using optimized methods that achieve high yield and purity . The addition of the iodophenyl and amino groups in 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine likely alters its reactivity profile and potential biological activities.

Comparison with 4-Chloro-5-iodo-2-methyl-7H-pyrrolo(2,3-d)pyrimidine

Another related compound is 4-Chloro-5-iodo-2-methyl-7H-pyrrolo(2,3-d)pyrimidine, which shares several structural features with 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine . The key differences include:

  • Presence of an iodo group at position 5 instead of an iodophenyl group

  • Presence of a methyl group at position 2 instead of an amino group

  • Lower molecular weight (293.49 g/mol vs. 370.578 g/mol)

These structural differences likely result in distinct physicochemical properties and potential biological activities between the two compounds. The presence of the bulkier iodophenyl group in 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine may influence its binding characteristics and three-dimensional conformation compared to the compound with a simple iodo substituent.

Table 2: Comparison of 4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine with Related Compounds

Property4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine4-Chloro-5-iodo-2-methyl-7H-pyrrolo(2,3-d)pyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC12H8ClIN4C7H5ClIN3C6H4ClN3
Molecular Weight370.578 g/mol293.49 g/mol153.57 g/mol
Position 2Amino groupMethyl groupUnsubstituted
Position 54-Iodophenyl groupIodo groupUnsubstituted
Position 4Chloro groupChloro groupChloro group

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